molecular formula C16H23NO4 B12277326 N-Boc-4-ethyl-DL-phenylalanine

N-Boc-4-ethyl-DL-phenylalanine

Cat. No.: B12277326
M. Wt: 293.36 g/mol
InChI Key: IDBBFXLHABOKHF-UHFFFAOYSA-N
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Description

N-Boc-4-ethyl-DL-phenylalanine (CAS 110762-15-7) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.36 g/mol . The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, while the ethyl substituent at the 4-position of the phenyl ring introduces steric bulk and moderate hydrophobicity.

Properties

IUPAC Name

3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBBFXLHABOKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-ethyl-DL-phenylalanine typically involves the protection of the amino group of 4-ethyl-DL-phenylalanine with a Boc group. One common method involves the reaction of 4-ethyl-DL-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-ethyl-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields 4-ethyl-DL-phenylalanine.

    Oxidized Derivatives: Oxidation of the ethyl group can produce 4-hydroxy or 4-carboxy derivatives.

    Peptide Conjugates: Coupling reactions result in the formation of peptides or peptide derivatives.

Scientific Research Applications

N-Boc-4-ethyl-DL-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-ethyl-DL-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
This compound -C₂H₅ C₁₆H₂₃NO₄ 293.36 110762-15-7 Moderate hydrophobicity; balanced steric bulk
N-Boc-4-methyl-L-phenylalanine -CH₃ C₁₅H₂₁NO₄ 279.30 80102-26-7 Smaller alkyl group; lower molecular weight; reduced steric hindrance
N-Boc-4-chloro-L-phenylalanine -Cl C₁₄H₁₈ClNO₄ 299.74 68090-88-0 Electron-withdrawing; increased polarity; higher molecular weight
N-Boc-4-bromo-L-phenylalanine -Br C₁₄H₁₇BrNO₄ 343.20 62129-39-9 Heavy atom substitution; enhanced polarizability; potential for halogen bonding
N-Boc-4-(trifluoromethyl)-DL-phenylalanine -CF₃ C₁₅H₁₈F₃NO₄ 333.30 167496-29-9 Strongly electron-withdrawing; high metabolic stability; lipophilic
N-Boc-4-phenyl-L-phenylalanine -C₆H₅ C₂₀H₂₃NO₄ 341.41 147923-08-8 Bulky aromatic substituent; increased rigidity and hydrophobicity
BOC-DL-4-acetylphenylalanine -COCH₃ C₁₅H₁₉NO₅ ~293.32* 894413-41-3 Ketone functionality; potential for hydrogen bonding and further derivatization

*Estimated based on molecular formula.

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., -CH₃, -C₂H₅) : Enhance aromatic ring electron density, favoring electrophilic substitution reactions. Ethyl provides greater steric bulk than methyl, slowing down undesired side reactions in peptide coupling .
  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Deactivate the aromatic ring, directing reactivity toward meta positions. Trifluoromethyl groups improve metabolic stability in drug candidates .
  • Aromatic and Bulky Substituents (e.g., -C₆H₅) : Increase steric hindrance, limiting conformational flexibility in peptide chains. This is advantageous in designing structured peptides or protease inhibitors .

Physicochemical and Application-Specific Properties

  • Solubility : Methoxy (-OCH₃) and acetyl (-COCH₃) groups improve aqueous solubility compared to hydrophobic ethyl or phenyl groups .
  • Thermal Stability : Halogenated derivatives (e.g., -Cl, -Br) exhibit higher melting points due to stronger intermolecular forces .
  • Biological Activity : Bromo and trifluoromethyl derivatives are prevalent in pharmaceuticals due to their ability to modulate target binding and pharmacokinetics .

Research Findings and Practical Considerations

  • Synthetic Utility : Ethyl and methyl derivatives are preferred for routine peptide synthesis due to their manageable steric profiles, while bulky substituents like phenyl require optimized coupling conditions .
  • Cost and Availability : Chloro and bromo derivatives are commercially available at premium prices (e.g., N-Boc-4-chloro-L-phenylalanine at ¥21,000/5g ), whereas ethyl variants face supply constraints .
  • Safety Profiles : Most analogues, including N-Boc-4-methyl-L-phenylalanine, lack significant acute hazards but require standard lab precautions (e.g., gloves, ventilation) .

Biological Activity

N-Boc-4-ethyl-DL-phenylalanine is a derivative of the amino acid phenylalanine, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields of research due to its potential biological activities and applications in peptide synthesis. This article explores its biological activity, synthesis, and relevant case studies.

This compound has a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of approximately 303.35 g/mol. The Boc group allows for selective reactions involving the amino group, making it a valuable intermediate in organic synthesis and peptide chemistry. The synthesis typically involves protecting the amino group of 4-ethyl-DL-phenylalanine using di-tert-butyl dicarbonate under basic conditions, often utilizing solvents like dichloromethane.

Common Synthesis Steps:

  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate.
  • Reaction Conditions: The reaction is conducted under basic conditions at room temperature.
  • Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity.

Biological Activity

This compound exhibits several biological activities, primarily related to its role in peptide synthesis and enzyme-substrate interactions.

Enzyme Interactions

The compound is utilized in studies focusing on enzyme-substrate interactions. Its ability to form stable peptide bonds makes it a candidate for examining the effects of various substituents on biological activity and stability.

Antimicrobial Activity

Research indicates that derivatives of phenylalanine, including this compound, can possess antimicrobial properties. For instance, studies have shown that certain amino acid derivatives exhibit activity against bacteria such as Escherichia coli and Bacillus subtilis, suggesting potential applications in developing antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-Boc-DL-phenylalanineNo ethyl substitution; only phenyl groupBase structure for many derivatives
N-Boc-L-leucineIsobutyl side chainUsed in protein synthesis due to hydrophobicity
N-Boc-L-valineIsopropyl side chainEssential for studies on protein folding
N-Boc-L-serineHydroxymethyl side chainInvolved in phosphorylation studies

This compound's ethyl substitution on the phenyl ring may influence its reactivity and biological properties compared to these similar compounds.

Case Studies

  • Peptide Synthesis Applications:
    • A study demonstrated the use of this compound in synthesizing peptides with specific biological activities. The incorporation of this compound allowed researchers to explore how variations in amino acid side chains affect peptide stability and activity.
  • Antimicrobial Research:
    • Research involving the coupling reactions of various amino acids with hydrazides showed that N-Boc derivatives can enhance antimicrobial activity against Mycobacterium tuberculosis and other pathogens. This suggests potential for drug development targeting bacterial infections .
  • Fluorescent Derivatives:
    • The development of fluorescent biphenyl derivatives from phenylalanine analogs has been explored, indicating that modifications can lead to compounds suitable for bioimaging applications. These derivatives exhibited altered photophysical properties, which could be beneficial for tracking biological processes .

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